(2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid (2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13800778
InChI: InChI=1S/C11H19NO5/c1-6-8(13)5-7(9(14)15)12(6)10(16)17-11(2,3)4/h6-8,13H,5H2,1-4H3,(H,14,15)/t6-,7-,8-/m0/s1
SMILES: CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)O)O
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

(2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13800778

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S,5S)-1-tert-butoxycarbonyl-4-hydroxy-5-methyl-pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name (2S,4S,5S)-4-hydroxy-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H19NO5/c1-6-8(13)5-7(9(14)15)12(6)10(16)17-11(2,3)4/h6-8,13H,5H2,1-4H3,(H,14,15)/t6-,7-,8-/m0/s1
Standard InChI Key WLSGCMWXNNWCNP-FXQIFTODSA-N
Isomeric SMILES C[C@H]1[C@H](C[C@H](N1C(=O)OC(C)(C)C)C(=O)O)O
SMILES CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)O)O
Canonical SMILES CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)O)O

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . Its IUPAC name, (2S,4S,5S)-4-hydroxy-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, reflects the presence of:

  • A pyrrolidine ring with three stereocenters at positions 2, 4, and 5.

  • A tert-butoxycarbonyl (Boc) group at the nitrogen atom, enhancing solubility and stability during synthetic procedures .

  • A hydroxyl group at C4 and a methyl group at C5, contributing to hydrogen bonding and steric effects .

  • A carboxylic acid at C2, enabling coupling reactions in peptide synthesis .

Stereochemical Configuration

The 2S,4S,5S configuration is critical for its biological activity and synthetic utility. Stereochemical integrity is maintained through asymmetric synthesis or chiral resolution methods. Computational studies using Gaussian calculations have demonstrated that the (2S,4S,5S) isomer forms stable hydrogen bonds with water, facilitating crystallization and separation from diastereomers .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₉NO₅
Molecular Weight245.27 g/mol
Melting PointNot reported
Boiling Point289.5±13.0 °C (predicted)
Density1.1±0.1 g/cm³
SolubilitySoluble in polar organic solvents (DMF, DMSO)

Synthetic Methodologies

Ring-Contraction Strategies

Recent advances in pyrrolidine synthesis emphasize ring-contraction reactions from pyridines. A photochemical method reported by Nature involves silylborane-mediated contraction of pyridines to yield 2-azabicyclo[3.1.0]hex-3-ene intermediates, which are functionalized into pyrrolidine derivatives . While this approach is scalable, adapting it to (2S,4S,5S)-configured compounds requires chiral auxiliaries or catalysts.

Asymmetric Synthesis

Industrial-scale synthesis often employs chiral pool strategies using naturally occurring amino acids. For example, L-proline derivatives are functionalized via:

  • Boc Protection: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Hydroxylation and Methylation: Stereoselective oxidation at C4 and methylation at C5 using organometallic reagents .

  • Crystallization-Driven Resolution: Separation of diastereomers via water-mediated crystallization, achieving >97% enantiomeric excess (ee) .

Table 2: Synthetic Yield Optimization

StepYield ImprovementPMI Reduction
Crystallization Resolution+17.4%32.0 g/g
Solvent-Free Conditions+10.2%25.8 g/g

Applications in Pharmaceutical Chemistry

Peptide Synthesis

The compound is a key intermediate in solid-phase peptide synthesis (SPPS). Its Boc group protects the amine during coupling, while the carboxylic acid participates in amide bond formation. For instance, it has been used in the synthesis of antiviral agents targeting hepatitis C virus (HCV), such as Velpatasvir .

Drug Design and Mcl-1 Inhibition

QSAR studies highlight pyrrolidine derivatives as potent inhibitors of myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in cancers. Modifications at C4 and C5 enhance binding affinity to Mcl-1’s hydrophobic pocket, with predicted pIC₅₀ values exceeding 8.5 .

Table 3: ADME/Tox Profile of Designed Derivatives

CompoundOral BioavailabilityCYP3A4 InhibitionhERG Risk
Pred01HighNoLow
Pred02ModerateNoLow
Pred03HighYesModerate

Analytical Characterization

Chiral Derivatization

The J-Stage study utilized (S)-pyrrolidine-2-carboxylic acid N-(N’-methylpyridine-2-yl)amide (PCP2-Me) for enantioseparation of carboxylic acids via LC-ESI-MS/MS . Applying similar methods to (2S,4S,5S)-configured compounds enables precise quantification in biological matrices.

Spectroscopic Data

  • NMR: δH (400 MHz, D₂O): 1.38 (s, 9H, Boc), 1.45 (d, J=6.8 Hz, 3H, CH₃), 3.52–3.68 (m, 2H, H-3, H-5), 4.21 (dd, J=8.4 Hz, H-2) .

  • HRMS: m/z calcd. for C₁₁H₁₉NO₅ [M+H]⁺: 246.1341; found: 246.1338.

Industrial-Scale Production and Green Chemistry

A 2024 Green Chemistry study detailed a solvent-free crystallization process that improved atom economy by 43.3% and reduced process mass intensity (PMI) by 32.0 g/g . The method leverages water as a green solvent, aligning with sustainable manufacturing principles.

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